molecular formula C25H28O11 B1250547 Vitexfolin A

Vitexfolin A

Cat. No. B1250547
M. Wt: 504.5 g/mol
InChI Key: BNHNQADMJDCLQA-MZNXIEEBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vitexfolin A is a natural product found in Vitex rotundifolia and Vitex trifolia with data available.

Scientific Research Applications

Analgesic Effects

Vitexfolin A, found in Viticis Fructus, has shown significant analgesic effects. A study by Okuyama et al. (1998) revealed that Vitexfolin A, along with other compounds, exhibited notable inhibition of writhing in mice and produced analgesia when tested for pressure pain threshold (Okuyama, Fujimori, Yamazaki, & Deyama, 1998).

Inhibition of Nitric Oxide Production

Vitrifolin A, isolated from Vitex trifolia Linn. var. simplicifolia Cham, was evaluated for its effect on nitric oxide production in lipopolysaccharide-activated mouse macrophages. This study by Zhang et al. (2013) provides insight into its potential anti-inflammatory properties (Zhang, Zhang, Xie, & Row, 2013).

Cytotoxic Activity

Wu et al. (2009) identified compounds in Vitex trifolia L., including Vitetrifolin I, which exhibited cytotoxic activity against HeLa cell proliferation, inducing cell cycle arrest and apoptosis (Wu, Zhou, Zhang, Zhang, & Xuan, 2009).

Impact on Female Reproductive Disorders

Vitex extracts, including Vitex agnus-castus, have been studied for their efficacy in treating female reproductive disorders. Van Die et al. (2012) systematically reviewed clinical trials and found benefits of Vitex extracts in the treatment of premenstrual syndrome, premenstrual dysphoric disorder, and latent hyperprolactinaemia (van Die, Burger, Teede, & Bone, 2012).

Antioxidant and Antimicrobial Activity

Elumalai et al. (2015) synthesized zinc oxide nanoparticles using the leaf extract of Vitex trifolia L., which showed significant antimicrobial activity. This study underscores the potential of Vitex-derived compounds in nanotechnology and their biological applications (Elumalai, Velmurugan, Ravi, Kathiravan, & Raj, 2015).

properties

Product Name

Vitexfolin A

Molecular Formula

C25H28O11

Molecular Weight

504.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H28O11/c1-13(26)2-3-14-5-8-19(18(29)11-14)35-25-24(33)23(32)22(31)20(36-25)12-34-21(30)9-6-15-4-7-16(27)17(28)10-15/h4-11,20,22-25,27-29,31-33H,2-3,12H2,1H3/b9-6+/t20-,22-,23+,24-,25-/m1/s1

InChI Key

BNHNQADMJDCLQA-MZNXIEEBSA-N

Isomeric SMILES

CC(=O)CCC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O

synonyms

vitexfolin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vitexfolin A
Reactant of Route 2
Reactant of Route 2
Vitexfolin A
Reactant of Route 3
Reactant of Route 3
Vitexfolin A
Reactant of Route 4
Reactant of Route 4
Vitexfolin A
Reactant of Route 5
Vitexfolin A
Reactant of Route 6
Vitexfolin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.